Homoserine lactone

Catalog No.
S662210
CAS No.
1192-20-7
M.F
C4H8NO2+
M. Wt
102.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homoserine lactone

CAS Number

1192-20-7

Product Name

Homoserine lactone

IUPAC Name

(2-oxooxolan-3-yl)azanium

Molecular Formula

C4H8NO2+

Molecular Weight

102.11 g/mol

InChI

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/p+1

InChI Key

QJPWUUJVYOJNMH-UHFFFAOYSA-O

SMILES

C1COC(=O)C1N

Synonyms

homoserine lactone, homoserine lactone hydrobromide, homoserine lactone hydrochloride, (S)-isomer, homoserine lactone, (S)-isomer

Canonical SMILES

C1COC(=O)C1[NH3+]

Isomeric SMILES

C1COC(=O)[C@@H]1N
  • Biofilm formation: HSL signaling can trigger the formation of biofilms, which are complex communities of bacteria encased in a protective matrix. Biofilms are notoriously difficult to treat with antibiotics and are associated with chronic infections.
  • Virulence factor production: HSL can also regulate the production of virulence factors, molecules that help bacteria cause disease. This makes HSL a potential target for developing new antimicrobial therapies.
  • Symbiotic interactions: Some bacteria use HSL signaling to communicate with other organisms, such as plants or animals, establishing beneficial symbiotic relationships.

Research Applications of HSL

Understanding the role of HSL in bacterial communication has opened avenues for various research applications:

  • Developing quorum quenching (QQ) strategies: Researchers are exploring ways to disrupt bacterial QS by developing molecules that degrade HSL (enzymes) or block its interaction with receptors (antagonists). This approach holds promise for developing novel anti-infective therapies that target the communication pathways of bacteria instead of directly killing them, potentially reducing the risk of antibiotic resistance.
  • Studying the ecology of microbial communities: HSL signaling plays a significant role in the interactions between different bacterial species within a community. By studying the HSL profiles of different bacteria, researchers can gain insights into the complex dynamics of microbial communities in various environments, such as the human gut or the soil.
  • Engineering beneficial bacterial interactions: Research is underway to explore the potential of manipulating HSL signaling to enhance the beneficial effects of certain bacteria. For example, modifying HSL production in plant-growth-promoting bacteria could potentially improve their ability to promote plant growth and protect them from pathogens.

Homoserine lactone is a cyclic compound characterized by its lactone structure, which is derived from homoserine, an amino acid. It plays a crucial role in bacterial communication through a process known as quorum sensing. The most studied derivatives of homoserine lactone are the N-acyl homoserine lactones, which feature an acyl side chain that varies in length and saturation. These compounds are synthesized by many Gram-negative bacteria and are involved in regulating various physiological processes, including biofilm formation, virulence, and bioluminescence.

HSLs function in quorum sensing, a cell-density dependent gene regulation mechanism. As the bacterial population increases, HSLs are secreted into the surrounding environment. When the concentration of HSLs reaches a threshold level (quorum), they can passively diffuse back into the bacterial cells and bind to specific regulatory proteins (LuxR homologs) []. This HSL-protein complex then activates the transcription of genes involved in various group behaviors, leading to synchronized responses within the bacterial population [].

, particularly in the context of bacterial signaling. One significant reaction involves the acylation of homoserine to form N-acyl homoserine lactones. This reaction is catalyzed by specific enzymes known as acyl-homoserine lactone synthases, which utilize acyl carrier proteins and S-adenosylmethionine as substrates.

Additionally, N-acyl homoserine lactones can react with oxidized halogens, particularly those containing a 3-oxo group. This reaction leads to the degradation of the signaling activity of these compounds, which can affect bacterial communication and biofilm formation .

The biological activity of homoserine lactones is primarily associated with their role in quorum sensing. These compounds enable bacteria to sense their population density and coordinate group behaviors accordingly. For instance, when the concentration of N-acyl homoserine lactones reaches a threshold level, they bind to specific receptors (LuxR proteins) inside bacterial cells, triggering the expression of genes involved in virulence and biofilm formation .

Research has shown that different acyl chain lengths and substitutions can influence the biological activity of these compounds. For example, some derivatives can act as agonists or antagonists in various bacterial species, affecting their ability to communicate and form biofilms .

Homoserine lactones can be synthesized through several methods:

  • Enzymatic Synthesis: This method involves using specific enzymes (LuxI-type synthases) that catalyze the formation of N-acyl homoserine lactones from homoserine and acyl-CoA derivatives.
  • Chemical Synthesis: Chemical methods often employ carbodiimide chemistry to couple fatty acids with homoserine or its derivatives. For instance, a fatty acid can react with a carbodiimide reagent to form an acylating intermediate, which subsequently reacts with homoserine to yield N-acyl homoserine lactones .
  • Solid-Phase Synthesis: This approach allows for the efficient synthesis of various analogs by immobilizing reagents on a solid support, facilitating easier purification and isolation of desired products .

Homoserine lactones have several applications:

  • Biotechnology: They are used in synthetic biology to engineer bacterial strains for specific purposes, such as enhanced production of biofuels or pharmaceuticals.
  • Agriculture: These compounds can be employed as biocontrol agents to manipulate plant-microbe interactions for improved plant health and growth.
  • Medical Research: Understanding the mechanisms of quorum sensing mediated by N-acyl homoserine lactones can lead to novel therapeutic strategies against bacterial infections by disrupting communication pathways.

Studies examining the interactions between N-acyl homoserine lactones and other molecules have revealed insights into their signaling mechanisms. For example, interactions with oxidized halogens have been studied to understand how these compounds can lose their signaling capacity under certain environmental conditions . Additionally, research has focused on how various plant enzymes can degrade these signaling molecules, influencing plant responses to bacterial presence .

Several compounds share structural similarities with homoserine lactone but differ in their biological roles or chemical properties:

Compound NameStructure TypeUnique Features
N-Acyl Homoserine LactoneCyclic AmideInvolved in quorum sensing; varies by acyl chain length
Dodecanoyl Homoserine LactoneSpecific N-Acyl HomoserineExhibits strong signaling activity; common in Pseudomonas
3-Oxododecanoyl Homoserine LactoneOxidized VariantReacts differently with oxidized halogens; affects signaling
Acylated HomoserinesLinear or Branched ChainsBroader range of biological activities; potential drug candidates

Homoserine lactone is unique due to its specific role in bacterial communication and its diverse structural derivatives that modulate various biological processes across different species. Its ability to participate in complex signaling pathways distinguishes it from other similar compounds that may not share this functionality.

Enzymatic Pathways Involving LuxI Family Proteins

The biosynthesis of acyl-homoserine lactones represents a fundamental bacterial signaling mechanism mediated primarily by LuxI family proteins [1]. These enzymes catalyze the formation of acyl-homoserine lactones from two essential substrates: S-adenosyl-L-methionine and acyl-acyl carrier proteins [2]. The LuxI-type acyl-homoserine lactone synthases employ a bi-ter sequential ordered reaction mechanism, wherein S-adenosylmethionine binds to the enzyme as the initial step in the enzymatic process [3].

The enzymatic reaction proceeds through two distinct phases: acylation and lactonization [11]. During the acylation phase, the acyl group from acyl-acyl carrier protein is transferred to the amino group of S-adenosylmethionine, forming an acyl-S-adenosylmethionine intermediate [11]. Subsequently, the lactonization phase involves the cyclization of the methionine moiety of S-adenosylmethionine, resulting in the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine [11].

LuxI family proteins demonstrate remarkable structural conservation, particularly within the first 100 amino acids of the N-terminal region, which is responsible for S-adenosylmethionine binding and catalysis [2]. The C-terminal region exhibits greater sequence diversity and governs the interaction with acyl-acyl carrier protein substrates, explaining the heterogeneity in acyl chain length specificity among different LuxI homologs [2].

Substrate Specificity of LuxI Homologs

The substrate specificity of LuxI homologs represents a critical determinant of acyl-homoserine lactone diversity in bacterial signaling systems [8]. LuxI-type enzymes exhibit strict, but not absolute, substrate specificity for acyl-acyl carrier protein substrates [20]. The molecular basis for this specificity resides in the acyl chain-binding pocket architecture, which varies significantly among different LuxI family members [8].

Structural analysis reveals that the acyl chain-binding pocket in EsaI forms an enclosed cavity composed of residues including Ser98, Met126, Thr140, Val142, Met146, and Leu176 [11]. This restrictive pocket design limits EsaI to producing acyl-homoserine lactones with relatively short acyl chains, specifically 3-oxo-C6-homoserine lactone [11]. In contrast, LasI possesses an open-ended binding pocket that accommodates acyl-acyl carrier proteins with longer acyl chains, enabling the production of a broader spectrum of acyl-homoserine lactones [17].

The preference for 3-oxo-substituted acyl-acyl carrier protein substrates stems from hydrogen bonding interactions between the C3 carbonyl group and specific residues within the acyl-chain binding site [11]. In EsaI and LasI, threonine residues at positions 140 and 144, respectively, form critical hydrogen bonds with the 3-oxo group of acyl-acyl carrier protein substrates [11]. Enzymes that produce unsubstituted acyl-homoserine lactones typically contain glycine or alanine at these positions [11].

LuxI HomologPrimary ProductKey Specificity ResiduesAcyl Chain Length
EsaI3-oxo-C6-homoserine lactoneThr140, Met126, Leu1766 carbons
LasI3-oxo-C12-homoserine lactoneThr144, open-ended pocket12 carbons
RhlIC4-homoserine lactoneGly/Ala at position 1444 carbons
TraI3-oxo-C8-homoserine lactoneThr167, Val163, Leu1688 carbons

Role of S-Adenosylmethionine and Acyl Carrier Proteins

S-adenosylmethionine serves as the universal amino acid substrate for homoserine lactone ring formation in acyl-homoserine lactone biosynthesis [17]. The binding of S-adenosylmethionine to LuxI-type synthases occurs at a conserved binding site located within the N-terminal region of the enzyme [2]. Crystallographic studies reveal that S-adenosylmethionine interacts with conserved residues including Arg22, Asp46, Asp49, Arg69, and Arg103 in the active site [8].

The reaction mechanism involves nucleophilic attack by the S-adenosylmethionine α-amino group on the C-1 carbonyl carbon of the acyl-acyl carrier protein, resulting in the formation of an acyl-S-adenosylmethionine intermediate [7]. This acylation step is followed by lactonization, wherein nucleophilic attack of the α-carboxylate oxygen on the γ-carbon of S-adenosylmethionine occurs, producing the acyl-homoserine lactone and 5'-methylthioadenosine [7].

Acyl carrier proteins function as the primary acyl group donors in acyl-homoserine lactone synthesis [3]. The specificity for acyl-acyl carrier protein over acyl-coenzyme A substrates is demonstrated by kinetic analysis showing that the Km for butyryl-coenzyme A is approximately 40-fold greater than the Km for butyryl-acyl carrier protein in RhlI-catalyzed reactions [3]. This substrate preference reflects the natural physiological role of acyl carrier proteins in bacterial fatty acid biosynthesis pathways [3].

EnzymeSubstrateKm (μM)Vmax (mol·min⁻¹·mol⁻¹)kcat/Km (min⁻¹·μM⁻¹)
RhlIButyryl-acyl carrier protein7.3 ± 2.12.7 ± 0.30.4 ± 0.1
RhlIS-adenosylmethionine6.8 ± 3.02.6 ± 0.30.4 ± 0.2
BjaIIsovaleryl-coenzyme A2.1 ± 0.42.7 ± 0.21.3 ± 0.3
LuxIHexanoyl-acyl carrier protein9.61.1-
LuxIS-adenosylmethionine1301.1-

Non-Canonical AHL Production Pathways

Beyond the classical LuxI-mediated pathways, several non-canonical mechanisms for acyl-homoserine lactone production have been identified in diverse bacterial species [14]. These alternative biosynthetic routes expand the repertoire of acyl-homoserine lactone structures and provide insights into the evolutionary diversity of bacterial quorum sensing systems [16].

HdtS-Mediated Synthesis in Pseudomonas Species

The HdtS family represents a distinct class of acyl-homoserine lactone synthases found in Pseudomonas species, particularly Pseudomonas fluorescens and Pseudomonas putida [14]. HdtS proteins belong to the lysophosphatidic acid acyltransferase family and exhibit dual functionality, catalyzing both the acylation of lysophosphatidic acid and the synthesis of acyl-homoserine lactones [14]. This bifunctional nature distinguishes HdtS enzymes from the classical LuxI family proteins [14].

The presence of HdtS genes in Pseudomonas putida strain TS312 has been documented through genomic analysis, revealing the potential for acyl-homoserine lactone production via this non-canonical pathway [14]. However, the precise mechanism by which HdtS proteins synthesize acyl-homoserine lactones and their contribution to quorum sensing regulation remains incompletely understood [14]. The dual enzymatic activity of HdtS proteins suggests a possible link between phospholipid metabolism and quorum sensing signal production in Pseudomonas species [14].

Research indicates that HdtS-mediated synthesis may contribute to biofilm formation in engineered systems, particularly in environments where traditional LuxI-type synthases are absent or non-functional [14]. The identification of HdtS genes in process water from paper mills suggests that this pathway may be relevant in industrial biofilm formation and control strategies [14].

Aroyl-HSL Biosynthesis Using Plant-Derived Substrates

The biosynthesis of aromatic acyl-homoserine lactones represents a specialized pathway that utilizes plant-derived aromatic compounds as substrate precursors [27]. This pathway has been demonstrated in photosynthetic bacteria and engineered bacterial systems capable of producing phenylacetyl-homoserine lactone analogs [27]. The process involves the conversion of aromatic precursors such as p-coumaric acid into coenzyme A thioesters, which subsequently serve as substrates for LuxI-type synthases [27].

The enzymatic pathway for p-coumaroyl-homoserine lactone production involves the action of p-coumaroyl-coenzyme A ligase, which converts p-coumaric acid to p-coumaroyl-coenzyme A [27]. This aromatic coenzyme A derivative then serves as a substrate for LuxI-type synthases, resulting in the formation of p-coumaroyl-homoserine lactone [27]. The utilization of plant-derived substrates expands the structural diversity of acyl-homoserine lactones beyond traditional fatty acid-derived molecules [27].

Artificial biosynthetic systems have been developed to produce various aromatic acyl-homoserine lactone analogs, including cinnamoyl-homoserine lactone, p-coumaroyl-homoserine lactone, caffeoyl-homoserine lactone, and feruloyl-homoserine lactone [27]. These systems employ codon-optimized LuxI-type synthases in conjunction with aromatic coenzyme A ligases to achieve efficient conversion of aromatic precursors to aromatic acyl-homoserine lactones [27].

Aromatic SubstrateProductYield (mg/L)Enzyme System
p-Coumaric acidp-Coumaroyl-homoserine lactone142.5 ± 1.0RpaI + 4CL2nt
Cinnamic acidCinnamoyl-homoserine lactoneVariableRpaI + 4CL2nt
Caffeic acidCaffeoyl-homoserine lactoneVariableRpaI + 4CL2nt
Ferulic acidFeruloyl-homoserine lactoneVariableRpaI + 4CL2nt

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

102.055503498 g/mol

Monoisotopic Mass

102.055503498 g/mol

Heavy Atom Count

7

Related CAS

6305-38-0 (hydrobromide)

Other CAS

51744-82-2

Wikipedia

D-homoserine lactone

Dates

Modify: 2023-08-15

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